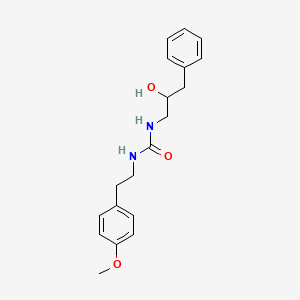

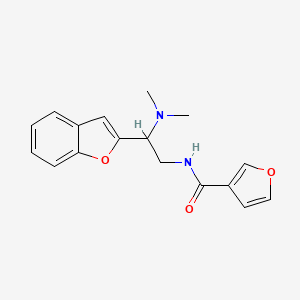

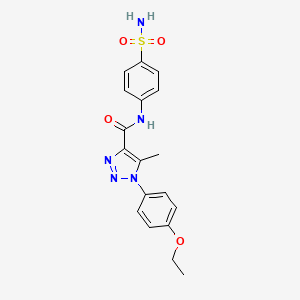

![molecular formula C14H17ClN2O4S B2516575 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone CAS No. 879319-23-0](/img/structure/B2516575.png)

1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

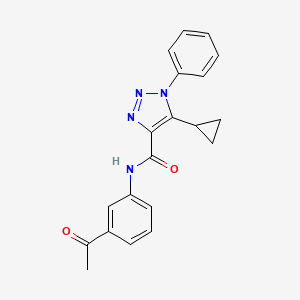

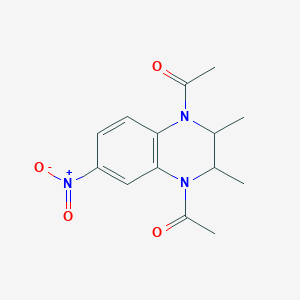

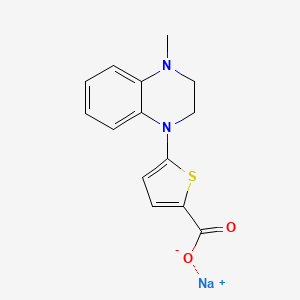

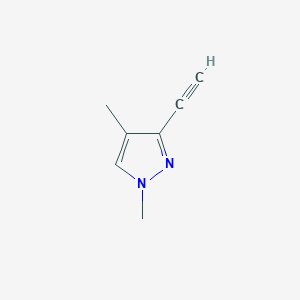

The compound "1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone" is a chemical entity that appears to be related to a class of compounds involving piperazine rings and sulfonyl groups. Piperazine is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The sulfonyl group is a functional group consisting of a sulfur atom double bonded to two oxygen atoms and single bonded to another carbon-based group. This type of compound is often explored for its potential in various pharmaceutical applications, including antibacterial activities and as antipsychotic agents .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides or other reagents to introduce the sulfonyl group into the molecule. For instance, the synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine was achieved by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Similarly, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives was performed by connecting 1,3,4-thiadiazol with N-substituted piperazine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide was determined by X-ray crystallography, revealing a monoclinic system with specific unit cell parameters . The piperazine ring can adopt different conformations, such as the chair conformation seen in 1-Benzhydryl-4-phenylmethane sulfonyl piperazine . These structural insights are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been reported, where electrochemically generated intermediates undergo Michael addition reactions with other compounds . This type of reactivity could be relevant for further functionalization of the compound "1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can introduce polar regions into the molecule, which can lead to the formation of hydrogen bonds and affect the compound's solubility and reactivity . The crystallographic data provide insights into the compound's stability and potential interactions in the solid state, which are important for the development of pharmaceutical agents .

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

Research has shown the potential of derivatives related to 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone in antitumor activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, evaluated for their anticancer activities against breast cancer cells, indicating promising antiproliferative agents comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, Hakobyan et al. (2020) explored piperazine-based tertiary amino alcohols and their dihydrochlorides for antitumor activity, focusing on tumor DNA methylation processes (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).

Antimicrobial and Antibacterial Applications

Derivatives have also been investigated for their antimicrobial properties. Tomar et al. (2007) synthesized new series of chalcones containing piperazine or 2,5-dichlorothiophene moiety, demonstrating potential activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). Gan, Fang, and Zhou (2010) designed azole-containing piperazine derivatives with remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antipsychotic Potential

Bhosale et al. (2014) worked on the design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics, highlighting compounds with considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicative of an impressive antipsychotic profile with minimal catalepsy induction (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Synthesis Methodologies and Chemical Studies

The compound and its derivatives have been central to advancements in synthesis methodologies. Said et al. (2020) reported on the efficient microwave-assisted synthesis of derivatives through click cyclocondensation, offering insights into eco-friendly synthesis methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020). Nematollahi and Amani (2011) developed a reagent-less electrochemical method for the synthesis of phenylpiperazine derivatives in aqueous solutions, highlighting a green chemistry approach (Nematollahi & Amani, 2011).

Propiedades

IUPAC Name |

1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUSWKLRHVBLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)